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Compound of Interest

Compound Name:
(4-Chlorobenzyl)(2-

methoxyethyl)amine

CAS No.: 827328-39-2

Cat. No.: B1308174

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Chlorobenzyl)(2-
methoxyethyl)amine, a secondary amine of interest in synthetic and medicinal chemistry. Due

to the limited availability of direct experimental data for this specific molecule, this document

integrates established synthetic methodologies and spectroscopic principles to offer robust,

field-proven insights for its synthesis and characterization.

Chemical Identity and Properties
(4-Chlorobenzyl)(2-methoxyethyl)amine, also known as N-(4-chlorobenzyl)-2-

methoxyethanamine, is a substituted secondary amine. While a specific CAS number for the

free base is not readily available in public databases, its hydrochloride salt is well-documented.

Table 1: Chemical Identifiers and Properties
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Property Value Source

Chemical Name

N-(4-chlorobenzyl)-2-

methoxyethanamine

hydrochloride

[1]

CAS Number
1158772-73-6 (for

hydrochloride salt)
[1]

Molecular Formula
C₁₀H₁₅Cl₂NO (for

hydrochloride salt)
[1]

Molecular Weight
236.14 g/mol (for

hydrochloride salt)
[1]

Predicted Molecular Formula

(Free Base)
C₁₀H₁₄ClNO

Predicted Molecular Weight

(Free Base)
200.68 g/mol

Synthetic Methodologies: A Strategic Approach
The synthesis of (4-Chlorobenzyl)(2-methoxyethyl)amine can be approached through two

primary, reliable routes: direct nucleophilic substitution and reductive amination. The choice

between these methods depends on the availability of starting materials, desired scale, and

purity requirements.

Pathway A: Direct Alkylation via Nucleophilic
Substitution
This method involves the direct reaction of 2-methoxyethylamine with 4-chlorobenzyl chloride.

The reaction proceeds via an SN2 mechanism, where the nucleophilic primary amine attacks

the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion.

Causality of Experimental Choices:

Solvent: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants

and facilitate the SN2 reaction without interfering with the nucleophile.
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Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to

neutralize the hydrochloric acid formed during the reaction. This prevents the protonation of

the starting amine, which would render it non-nucleophilic. An excess of the starting amine

can also serve this purpose, though it may complicate purification.

Temperature: The reaction is typically conducted at room temperature or with gentle heating

to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Synthesis via Direct Alkylation

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2-methoxyethylamine (1.2 equivalents) in acetonitrile.

Addition of Base: Add potassium carbonate (2.0 equivalents) to the solution.

Addition of Alkylating Agent: Slowly add a solution of 4-chlorobenzyl chloride (1.0 equivalent)

in acetonitrile to the reaction mixture at room temperature.

Reaction Monitoring: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the

progress of the reaction by thin-layer chromatography (TLC).

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base.

Evaporate the solvent under reduced pressure.

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the

crude product. Further purification can be achieved by column chromatography on silica gel.
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Caption: Workflow for the synthesis via direct alkylation.

Pathway B: Reductive Amination
Reductive amination is a highly efficient one-pot method for preparing secondary amines.[2][3]

[4] This pathway involves the reaction of 4-chlorobenzaldehyde with 2-methoxyethylamine to

form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary

amine.

Causality of Experimental Choices:

Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and commonly used

reducing agent.[5] A milder and more selective alternative is sodium triacetoxyborohydride

(NaBH(OAc)₃), which is particularly effective for reducing the intermediate iminium ion

without significantly reducing the starting aldehyde.

Solvent: Methanol or another suitable protic solvent is typically used to facilitate both the

imine formation and the subsequent reduction.
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pH: The reaction is often carried out under slightly acidic conditions to catalyze imine

formation, but not so acidic as to protonate the amine starting material.

Experimental Protocol: Synthesis via Reductive Amination

Imine Formation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 equivalent)

and 2-methoxyethylamine (1.1 equivalents) in methanol. Stir the mixture at room

temperature for 1-2 hours to allow for the formation of the imine.

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5

equivalents) portion-wise, ensuring the temperature remains below 20 °C.

Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction

mixture at room temperature. Monitor the reaction by TLC until the imine is consumed.

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under

reduced pressure.

Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the

combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo. The crude product can be purified by column chromatography.
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Intermediate Imine
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2-Methoxyethylamine Condensation
(4-Chlorobenzyl)(2-methoxyethyl)amine

Reduction

NaBH₄
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Caption: Workflow for the synthesis via reductive amination.

Analytical Characterization
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In the absence of published experimental spectra for (4-Chlorobenzyl)(2-
methoxyethyl)amine, the following characterization data is predicted based on the analysis of

structurally analogous compounds. These predictions serve as a reliable guide for the

identification and quality control of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.30 d 2H Ar-H (ortho to CH₂)

~ 7.25 d 2H Ar-H (ortho to Cl)

~ 3.75 s 2H Ar-CH₂-N

~ 3.50 t 2H N-CH₂-CH₂-O

~ 3.35 s 3H O-CH₃

~ 2.80 t 2H N-CH₂-CH₂-O

Undetermined br s 1H N-H

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~ 138.0 Quaternary Ar-C

~ 133.0 Quaternary Ar-C (C-Cl)

~ 129.5 Ar-CH

~ 128.5 Ar-CH

~ 71.5 O-CH₂

~ 59.0 O-CH₃

~ 53.5 Ar-CH₂-N

~ 49.0 N-CH₂

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Weak-Medium, Broad N-H Stretch

3000-3100 Medium Aromatic C-H Stretch

2850-2950 Medium Aliphatic C-H Stretch

1490-1600 Medium-Strong Aromatic C=C Bending

1090-1150 Strong C-O-C Stretch

1015 Strong C-Cl Stretch

Mass Spectrometry (MS)
For mass spectral analysis, electron ionization (EI) would likely lead to fragmentation. The

predicted molecular ion peak for the free base (C₁₀H₁₄ClNO) would be at m/z ≈ 199.08 (for

³⁵Cl) and 201.08 (for ³⁷Cl) in an approximate 3:1 ratio. A prominent fragment would be the
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tropylium ion resulting from the cleavage of the benzyl C-N bond at m/z = 125 (for ³⁵Cl) and

127 (for ³⁷Cl).
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Caption: Logical workflow for spectroscopic characterization.

Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic

transformations in organic chemistry.[5][6] The trustworthiness of these methods is validated by

their extensive use in both academic and industrial research for the synthesis of secondary

amines. For self-validation of the experimental outcome, it is imperative to:

Monitor reaction progress: Use TLC or GC-MS to ensure the consumption of starting

materials and the formation of the product.
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Thoroughly characterize the final product: A combination of NMR, IR, and MS should be

used to confirm the structure and assess the purity of the synthesized (4-Chlorobenzyl)(2-
methoxyethyl)amine. The obtained data should be compared against the predicted values

provided in this guide.

Purification: Column chromatography is recommended to isolate the product from any

unreacted starting materials or byproducts, ensuring a high-purity final compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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